2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-PROPIONIC ACID
Overview
Description
2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-PROPIONIC ACID is a chemical compound with the molecular formula C13H14ClN3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an amino group at position 2, which is further connected to a propionic acid moiety.
Preparation Methods
The synthesis of 2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-PROPIONIC ACID typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.
Substitution with Dimethyl Groups: The pyrimidine ring is then substituted with dimethyl groups at positions 4 and 6 using methylating agents under controlled conditions.
Amination: The amino group is introduced at position 2 of the pyrimidine ring through a nucleophilic substitution reaction.
Attachment of Propionic Acid Moiety: Finally, the propionic acid moiety is attached to the amino group through an amide bond formation reaction.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-PROPIONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-PROPIONIC ACID has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-PROPIONIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-PROPIONIC ACID can be compared with other similar compounds, such as:
Sulfamethazine: A sulfonamide drug with a similar pyrimidine structure, used as an antibacterial agent.
2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-BENZOIC ACID: A compound with a similar pyrimidine ring but different substituents, used in proteomics research.
2-(4,6-DIMETHYL-PYRIMIDIN-2-YLAMINO)-3-METHYL-BUTYRIC ACID: Another related compound used in biochemical studies.
The uniqueness of this compound lies in its specific structure and the presence of the propionic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-5-4-6(2)11-9(10-5)12-7(3)8(13)14/h4,7H,1-3H3,(H,13,14)(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZKPOPRRBXSAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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